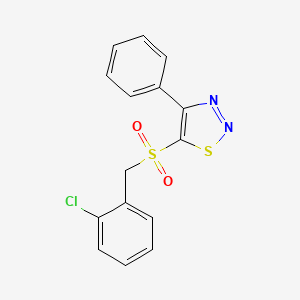

2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone

Description

2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is a sulfone derivative of the 1,2,3-thiadiazole heterocycle. The compound features a 1,2,3-thiadiazole core substituted with a phenyl group at position 4 and a 2-chlorobenzyl sulfone group at position 5. The sulfone moiety (R-SO₂-R') imparts strong electron-withdrawing properties, while the 2-chlorobenzyl group enhances lipophilicity and steric bulk.

Properties

IUPAC Name |

5-[(2-chlorophenyl)methylsulfonyl]-4-phenylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S2/c16-13-9-5-4-8-12(13)10-22(19,20)15-14(17-18-21-15)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMCNDQECGQGCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 2-chlorobenzyl chloride with 4-phenyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or further oxidized products.

Reduction: Formation of the corresponding sulfide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds containing thiadiazole moieties exhibit anticancer properties. The sulfone derivative of 2-chlorobenzyl 4-phenyl-1,2,3-thiadiazol has been studied for its ability to inhibit specific cancer cell lines. For instance, compounds similar to this have shown efficacy against ovarian cancer through enzyme inhibition pathways .

- Enzyme Inhibition :

- Antimicrobial Properties :

Material Science Applications

- Polymer Chemistry :

- Sensors and Electronics :

Case Studies

Mechanism of Action

The mechanism of action of 2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in various biological processes. This can lead to the modulation of cellular pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2-chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone with four analogs:

Physical and Chemical Properties

- Solubility : Sulfones are generally more polar than sulfides due to the SO₂ group, but the 2-chlorobenzyl substituent in the target compound may reduce aqueous solubility compared to analogs like ethyl 2-[(4-phenyl-thiadiazol-5-yl)sulfanyl]acetate, which contains a polar ester group .

- Thermal Stability : Sulfones (e.g., target compound) exhibit higher thermal stability than sulfides, as the oxidized sulfur is less prone to decomposition .

Biological Activity

2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C15H11ClN2O2S

Molecular Weight: 350.843 Da

Functional Groups: The compound features a thiadiazole ring, a sulfone group, and a chlorobenzyl moiety, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzyl chloride with 4-phenyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is performed in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure high yield and purity .

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazole demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, compounds similar to this compound have been tested and found effective against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Thiadiazole derivatives are increasingly studied for their anticancer potential. The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation. For example, some studies have demonstrated that these compounds can inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers . In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been explored. Research indicates that compounds with similar structures can reduce inflammation markers in animal models. A docking study showed promising interactions with inflammatory mediators .

Case Studies

- Antimicrobial Efficacy Study : In a comparative study on various thiadiazole derivatives, this compound exhibited notable antibacterial activity against Pseudomonas aeruginosa and Bacillus subtilis, highlighting its potential as an antimicrobial agent .

- Anticancer Activity Assessment : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations (IC50 values reported around 25 µM), suggesting its potential as an anticancer agent .

- In Vivo Anti-inflammatory Study : An investigation into the anti-inflammatory properties demonstrated that administration of the compound led to a marked decrease in edema in rat models induced by carrageenan. This suggests its efficacy in managing inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Interactions with enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : Binding to receptors such as EGFR or other targets involved in cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazole derivatives may induce oxidative stress in cancer cells leading to apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| 4-(5-(3-chlorobenzylideneamino)-1,3,4-thiadiazol-2-yl)phenol | High | Moderate | Low |

| Benzimidazole derivatives | Low | High | Moderate |

Q & A

Q. What are the established synthetic routes for 2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone, and how is its purity validated?

The synthesis typically involves multi-step reactions, including:

- Thiadiazole ring formation : Cyclization of thiosemicarbazides or oxidative chlorination of intermediates (e.g., using Lawesson’s reagent for sulfur-containing heterocycles) .

- Sulfone introduction : Oxidation of sulfides to sulfones using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

- Functional group coupling : Reaction of 2-chlorobenzyl derivatives with thiadiazole intermediates via nucleophilic substitution or coupling reactions .

Q. Validation methods :

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and substituent positions (e.g., ¹H/¹³C NMR for aromatic protons and sulfone groups) .

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula and isotopic patterns .

- Infrared (IR) Spectroscopy : Identifies sulfone (S=O) stretches near 1300–1150 cm⁻¹ and thiadiazole ring vibrations .

Q. What crystallographic tools are recommended for resolving structural ambiguities in this compound?

- SHELX suite : For X-ray diffraction data refinement, particularly SHELXL for small-molecule structures and SHELXS for phase determination .

- WinGX : Integrates data processing, structure solution (e.g., via SIR or SHELXD), and visualization (ORTEP for thermal ellipsoid plots) .

- CCDC validation : Cross-referencing with the Cambridge Structural Database to identify bond-length/angle deviations .

Advanced Research Questions

Q. How can researchers investigate the antitumor activity of this compound, and what methodological pitfalls should be avoided?

- In vitro screening : Use the NCI-60 cancer cell line panel with dose-response assays (e.g., MTT or SRB protocols) .

- Mechanistic studies :

- Enzyme inhibition assays : Target enzymes like carbonic anhydrase or kinases, common for sulfone/thiadiazole hybrids .

- Apoptosis markers : Flow cytometry for caspase-3/7 activation or Annexin V staining .

- Pitfalls :

- Solubility issues : Use DMSO/vehicle controls to avoid false negatives.

- Metabolic interference : Validate selectivity via counter-screens against non-cancerous cell lines (e.g., HEK-293) .

Q. What computational strategies are effective for predicting reactivity and binding modes of this sulfone-thiadiazole hybrid?

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular docking : Use AutoDock Vina or Glide to simulate interactions with targets like EGFR or tubulin (PDB IDs: 1M17, 1SA0) .

- MD simulations : Assess binding stability in explicit solvent (e.g., GROMACS) over 100-ns trajectories .

Q. How should researchers address contradictions in reported biological activities of structurally analogous compounds?

- Meta-analysis : Compare datasets from standardized assays (e.g., IC₅₀ values in NCI-60 vs. proprietary screens) .

- Structural benchmarking : Overlay crystallographic data (e.g., CCDC entries) to identify substituent effects on bioactivity .

- SAR studies : Synthesize derivatives with systematic modifications (e.g., replacing 4-phenyl with 4-fluorophenyl) to isolate key pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.